2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves the reaction of 1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione with 5-methyl-1,3,4-thiadiazole-2-yl derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively halt the growth and spread of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.
2-Substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl)thiazolidin-4-one: Exhibits anticancer, antimicrobial, and antioxidant potential.
Uniqueness
2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique structure, which combines the thiadiazole moiety with a chromeno-pyrrole framework. This unique combination imparts distinct biological activities and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H13N3O3S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H13N3O3S/c1-11-21-22-20(27-11)23-16(12-7-3-2-4-8-12)15-17(24)13-9-5-6-10-14(13)26-18(15)19(23)25/h2-10,16H,1H3 |
InChI Key |
MTVAFSPULZWYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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